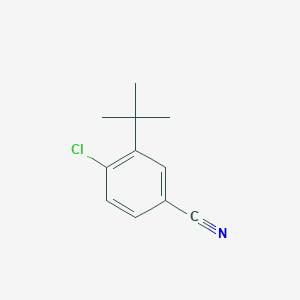

3-(tert-Butyl)-4-chlorobenzonitrile

説明

BenchChem offers high-quality 3-(tert-Butyl)-4-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyl)-4-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-tert-butyl-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMHAAVKOOXLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(tert-Butyl)-4-chlorobenzonitrile: Molecular Architecture, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic decoration of aromatic rings is paramount for modulating pharmacokinetics, metabolic stability, and target affinity. 3-(tert-Butyl)-4-chlorobenzonitrile (CAS: 1369926-76-0) represents a highly specialized molecular building block. Characterized by the juxtaposition of a sterically demanding tert-butyl group, an electron-withdrawing chlorine atom, and a versatile nitrile moiety, this compound offers unique orthogonal reactivity.

This technical whitepaper provides an in-depth analysis of its physicochemical profile, details a field-proven, self-validating synthetic protocol via palladium-catalyzed cyanation, and explores its mechanistic applications in drug discovery.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 3-(tert-butyl)-4-chlorobenzonitrile stems from its 1,3,4-substitution pattern. The tert-butyl group at position 3 is situated ortho to the chlorine atom at position 4. This creates a highly sterically encumbered microenvironment around the C-Cl bond, effectively shielding it from undesired nucleophilic attacks or enzymatic oxidation (such as CYP450-mediated metabolism) in biological systems. Meanwhile, the nitrile group at position 1 serves as a strong electron-withdrawing group (-M, -I) and a versatile synthetic handle for downstream functionalization (e.g., conversion to tetrazoles, amides, or primary amines).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1]:

| Property | Value |

| IUPAC Name | 3-(tert-Butyl)-4-chlorobenzonitrile |

| CAS Registry Number | 1369926-76-0 |

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 193.67 g/mol |

| Topological Polar Surface Area (TPSA) | 23.8 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 1 |

| Physical Appearance | Solid or viscous liquid |

| Storage Conditions | Room temperature, sealed in a dry, dark, inert environment |

Retrosynthetic Strategy & Chemoselectivity

Synthesizing highly substituted benzonitriles traditionally relied on the Rosenmund-von Braun or Sandmeyer reactions, which require stoichiometric copper and harsh thermal conditions (150–250 °C)[2]. For 3-(tert-butyl)-4-chlorobenzonitrile, modern synthetic design dictates a Palladium-Catalyzed Cyanation approach[3].

The Chemoselectivity Paradigm: To synthesize this target, the optimal precursor is 4-bromo-1-chloro-2-(tert-butyl)benzene .

-

Causality of Precursor Selection: In this precursor, the reactive C-Br bond is positioned meta to the bulky tert-butyl group. If the reactive site were ortho to the tert-butyl group, the steric clash would severely impede the palladium oxidative addition step. By placing the bromo group meta to the steric bulk, oxidative addition proceeds rapidly.

-

Orthogonal Reactivity: Palladium catalysts exhibit a significantly lower activation energy for C-Br bonds compared to C-Cl bonds. Thus, the catalyst selectively inserts into the C-Br bond to install the nitrile group, leaving the C-Cl bond completely intact.

Catalytic Mechanism

The transformation relies on a robust Pd(0)/Pd(II) catalytic cycle. The use of a bidentate phosphine ligand, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is critical. It enforces a cis-coordination geometry on the Pd(II) intermediate, which is an absolute stereochemical prerequisite for the final reductive elimination step[3].

Figure 1: Palladium-catalyzed cyanation catalytic cycle for 3-(tert-Butyl)-4-chlorobenzonitrile.

Validated Experimental Protocol

The following protocol outlines a self-validating workflow for the cyanation of 4-bromo-1-chloro-2-(tert-butyl)benzene using Zinc Cyanide (Zn(CN)₂).

Reagents & Catalyst Loading

-

Substrate: 4-Bromo-1-chloro-2-(tert-butyl)benzene (1.0 equiv, 10 mmol)

-

Cyanide Source: Zn(CN)₂ (0.6 equiv, 6 mmol) — Provides 1.2 equiv of CN⁻.

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: dppf (4 mol%)

-

Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology

-

Reagent Assembly & Degassing: Charge a flame-dried Schlenk flask with the substrate, Zn(CN)₂, Pd₂(dba)₃, and dppf. Causality: Pd(0) and electron-rich phosphine ligands are highly susceptible to oxidation. The system must be evacuated and backfilled with ultra-pure Argon three times before solvent introduction.

-

Reaction Initiation: Inject rigorously degassed anhydrous DMF. Heat the mixture to 100 °C with vigorous stirring for 12–16 hours. Causality: The elevated temperature is required to drive the transmetalation step, which is often the rate-limiting step in cyanation reactions due to the formation of stable, polymeric zinc-cyanide networks in solution.

-

In-Process Control (Self-Validation Step): At 12 hours, sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Metric: The protocol is successful if the LC-MS trace confirms the disappearance of the starting material isotopic cluster ( [M]+ 246/248/250) and the emergence of the product mass ( [M+H]+ 194/196). If starting material >5% persists, catalyst poisoning has occurred; spike with 1 mol% Pd₂(dba)₃.

-

Quenching & Workup: Cool to room temperature. Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄OH and brine. Causality: NH₄OH complexes with unreacted Zn(CN)₂ and free cyanide ions, forming water-soluble zinc-ammine complexes. This strictly mitigates the risk of generating lethal HCN gas during the subsequent extraction.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc).

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target.

Applications in Drug Development

In structure-activity relationship (SAR) campaigns, the incorporation of the 3-(tert-butyl)-4-chlorophenyl motif serves several advanced pharmacological purposes:

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at the para and meta positions. The dense steric bulk of the tert-butyl group combined with the robust C-Cl bond completely blocks these metabolic soft spots, drastically increasing the half-life ( t1/2 ) of the parent drug.

-

Hydrophobic Pocket Targeting: The highly lipophilic nature of this vector drives profound binding affinity in deep, hydrophobic protein binding sites, a strategy frequently employed in the design of kinase inhibitors and allosteric GPCR modulators.

-

Pharmacophore Transformation: The nitrile group acts as an ideal precursor for generating tetrazoles—a bioisostere for carboxylic acids that offers improved membrane permeability and oral bioavailability.

References

-

Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available at:[Link]

-

Schareina, T., Zapf, A., & Beller, M. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Chemical Communications. Available at:[Link]

-

Li, Y., et al. (2006). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Arkivoc. Available at:[Link]

Sources

3-(tert-Butyl)-4-chlorobenzonitrile starting materials

An In-depth Technical Guide to the Starting Materials and Synthetic Routes for 3-(tert-Butyl)-4-chlorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(tert-butyl)-4-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the primary synthetic strategies, including the underlying chemical principles, experimental considerations, and comparative evaluation of different routes. We will delve into two principal and plausible synthetic approaches: the direct Friedel-Crafts alkylation of 4-chlorobenzonitrile and a multi-step pathway commencing with a substituted aniline precursor, culminating in a Sandmeyer reaction. This guide emphasizes the rationale behind experimental design, providing step-by-step protocols and visual aids to facilitate a deeper understanding of the synthetic process.

Introduction: The Significance of 3-(tert-Butyl)-4-chlorobenzonitrile

3-(tert-Butyl)-4-chlorobenzonitrile is a substituted aromatic nitrile that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern, featuring a sterically demanding tert-butyl group ortho to a nitrile and para to a chlorine atom, imparts specific electronic and steric properties to the molecule. These characteristics make it a valuable precursor for the synthesis of complex molecular architectures with potential applications in areas such as targeted therapeutics and functional polymers. The strategic placement of the tert-butyl group can enhance metabolic stability and lipophilicity in drug candidates, while the nitrile and chloro functionalities offer multiple avenues for further chemical modification.

This guide aims to provide a detailed exploration of the synthetic methodologies for obtaining this important intermediate, focusing on the selection of appropriate starting materials and the optimization of reaction conditions.

Synthetic Strategies: A Comparative Analysis

The synthesis of 3-(tert-butyl)-4-chlorobenzonitrile can be approached through several strategic disconnections. Here, we will focus on two of the most logical and chemically sound strategies:

-

Route 1: Direct Electrophilic Aromatic Substitution via Friedel-Crafts Alkylation. This is the most convergent approach, directly introducing the tert-butyl group onto the commercially available 4-chlorobenzonitrile scaffold.

-

Route 2: A Multi-step Approach Involving a Sandmeyer Reaction. This linear synthesis builds the molecule sequentially, offering control over regiochemistry and potentially avoiding some of the challenges associated with direct alkylation.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific purity requirements of the final product.

Route 1: Friedel-Crafts Alkylation of 4-Chlorobenzonitrile

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an alkyl group.[1] In the context of synthesizing 3-(tert-butyl)-4-chlorobenzonitrile, this reaction involves the direct introduction of a tert-butyl group onto the 4-chlorobenzonitrile ring.

2.1.1. Mechanistic Rationale

The reaction proceeds through the generation of a tert-butyl carbocation, a relatively stable tertiary carbocation, which then acts as the electrophile.[2] The formation of this electrophile is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which polarizes the C-X bond of the alkylating agent.[2][3]

The nitrile group (-CN) is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. In this case, the directing effects are in opposition. However, the position ortho to the chlorine and meta to the nitrile (the 3-position) is sterically accessible and electronically favored for electrophilic attack.

Diagram 1: Proposed Friedel-Crafts Alkylation of 4-Chlorobenzonitrile

Caption: Workflow for the Friedel-Crafts alkylation of 4-chlorobenzonitrile.

2.1.2. Experimental Protocol: A Self-Validating System

A robust experimental design for this reaction will incorporate in-process controls to monitor reaction completion and product purity.

Materials:

| Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 4-Chlorobenzonitrile | 623-03-0 | C₇H₄ClN | 137.56 | ≥98% |

| tert-Butyl chloride | 507-20-0 | C₄H₉Cl | 92.57 | ≥99% |

| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzonitrile (1.0 equivalent) to the flask. Slowly add tert-butyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

2.1.3. Field-Proven Insights and Potential Challenges

-

Catalyst Choice: While AlCl₃ is a common choice, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) can also be employed and may offer advantages in terms of ease of handling and work-up.[1]

-

Polysubstitution: Friedel-Crafts alkylation can be prone to polysubstitution, as the introduction of an alkyl group activates the aromatic ring towards further electrophilic attack.[4] However, the steric bulk of the tert-butyl group and the deactivating effect of the nitrile group should minimize this side reaction.

-

Rearrangement: Carbocation rearrangements are a common issue in Friedel-Crafts alkylations.[3] Fortunately, the tertiary tert-butyl carbocation is already the most stable isomer, so rearrangement is not expected.

Route 2: A Multi-Step Synthesis via the Sandmeyer Reaction

An alternative, more linear approach involves the construction of the target molecule from a pre-functionalized aromatic ring. A plausible starting point for this route is 4-chloro-3-nitro-tert-butylbenzene. This intermediate can then be converted to the corresponding aniline, which subsequently undergoes a Sandmeyer reaction to introduce the nitrile group.

2.2.1. Synthetic Pathway Overview

Diagram 2: Multi-step Synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile

Caption: A plausible multi-step synthetic route to the target compound.

2.2.2. Step-by-Step Methodology and Rationale

Step 1: Nitration of 4-Chloro-tert-butylbenzene

The initial step involves the regioselective nitration of commercially available 4-chloro-tert-butylbenzene. The tert-butyl group is a strongly activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. The nitronium ion (NO₂⁺) will preferentially add to the position ortho to the bulky and activating tert-butyl group.

Step 2: Reduction of the Nitro Group

The nitro group of 4-chloro-3-nitro-tert-butylbenzene is then reduced to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing metals in acidic media (e.g., Fe or Sn in HCl).[5][6] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

Step 3: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a variety of functional groups, including nitriles.[7][8] The reaction proceeds in two stages:

-

Diazotization: The aniline derivative is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt.[9][10] This step must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to introduce the nitrile group, with the liberation of nitrogen gas.[7][8]

2.2.3. Experimental Protocol: Sandmeyer Reaction

Materials:

| Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 4-Chloro-3-(tert-butyl)aniline | (Assumed intermediate) | C₁₀H₁₄ClN | 183.68 | N/A |

| Sodium nitrite | 7632-00-0 | NaNO₂ | 69.00 | ≥97% |

| Copper(I) cyanide | 544-92-3 | CuCN | 89.56 | ≥98% |

| Hydrochloric acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% |

Procedure:

-

Diazotization: Dissolve 4-chloro-3-(tert-butyl)aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Preparation of CuCN Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide or potassium cyanide.

-

Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

-

Work-up and Purification: After the gas evolution ceases, heat the reaction mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Summary and Comparison of Routes

| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Multi-step Synthesis |

| Starting Materials | 4-Chlorobenzonitrile, tert-Butyl chloride | 4-Chloro-tert-butylbenzene |

| Number of Steps | 1 | 3 |

| Key Reactions | Electrophilic Aromatic Substitution | Nitration, Reduction, Sandmeyer Reaction |

| Potential Advantages | More convergent, fewer steps | Better control of regiochemistry, potentially higher overall yield |

| Potential Challenges | Polysubstitution, catalyst handling | Longer synthesis, handling of toxic cyanide reagents |

Conclusion and Future Perspectives

Both the direct Friedel-Crafts alkylation and the multi-step Sandmeyer reaction approach offer viable pathways for the synthesis of 3-(tert-butyl)-4-chlorobenzonitrile. The choice of the optimal route will be dictated by the specific requirements of the research or development program. For rapid access to the target molecule on a smaller scale, the Friedel-Crafts alkylation presents an attractive option. For larger-scale synthesis where regiochemical purity and overall yield are paramount, the multi-step approach, despite its length, may be more advantageous.

Future research in this area could focus on the development of more sustainable and efficient catalytic systems for the Friedel-Crafts reaction, potentially utilizing solid acid catalysts to simplify product purification. Additionally, exploring alternative cyanation methods that avoid the use of highly toxic copper(I) cyanide in the Sandmeyer sequence would be a valuable contribution to the field.

References

-

Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2017, May). The synthesis route of 3 and 4. Retrieved from [Link]

- University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2008, 85, 1-11. Retrieved from [Link]

-

PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- International Journal of ChemTech Research. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. 5(1), 24-27.

- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO N-TERT-BUTANESULFINYLIMINES. Org. Synth. 2009, 86, 34-44. Retrieved from [Link]

- Google Patents. (2014, February 13). WO 2014/023576 A1.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

YouTube. (2015, January 5). Friedel-Crafts Alkylation. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Sandmeyer Reaction | Thermo Fisher Scientific - AU [thermofisher.com]

Spectroscopic Data and Synthetic Characterization of 3-(tert-Butyl)-4-chlorobenzonitrile: A Technical Guide

Executive Summary & Scope

As drug development pipelines increasingly rely on sterically hindered, halogenated building blocks to improve metabolic stability and target affinity, compounds like 3-(tert-Butyl)-4-chlorobenzonitrile have emerged as critical intermediates. The presence of a bulky tert-butyl group adjacent to a chlorine atom creates unique steric and electronic environments that significantly influence both its reactivity and its spectroscopic signature.

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis and spectroscopic characterization (NMR, FTIR, and MS) of 3-(tert-Butyl)-4-chlorobenzonitrile. It is designed for researchers and application scientists who require rigorous analytical grounding for structural elucidation[1].

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(tert-Butyl)-4-chlorobenzonitrile |

| CAS Number | 1369926-76-0[2] |

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 193.68 g/mol [2] |

| Purity (Commercial Standard) | ≥97%[2] |

| Physical Form | Solid[2] |

Synthetic Workflow: The Sandmeyer Reaction

To obtain highly pure 3-(tert-Butyl)-4-chlorobenzonitrile, the most reliable synthetic route is the Sandmeyer reaction, starting from 4-amino-3-(tert-butyl)benzonitrile (CAS: 1369783-60-7).

Mechanistic Causality

The conversion of an aniline derivative to an aryl chloride relies on a two-stage mechanism. First, the amine is diazotized using nitrous acid. Temperature control (0–5 °C) is non-negotiable here ; exceeding 5 °C provides enough thermal energy for the diazonium salt to hydrolyze into an unwanted phenol byproduct. Second, the addition of Copper(I) Chloride (CuCl) initiates a single-electron transfer (SET) event. The Cu(I) catalyst reduces the diazonium cation to an aryl radical, expelling nitrogen gas, before transferring a chlorine atom to finalize the substitution[3].

Figure 1: Synthetic workflow of 3-(tert-Butyl)-4-chlorobenzonitrile via the Sandmeyer reaction.

Step-by-Step Self-Validating Protocol

-

Diazotization: Suspend 10.0 mmol of 4-amino-3-(tert-butyl)benzonitrile in 15 mL of 6M HCl. Cool the mixture in an ice-water bath to 0 °C.

-

Nitrous Acid Generation: Dissolve 11.0 mmol of NaNO₂ in 5 mL of distilled water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C.

-

Self-Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

-

-

Halogenation: In a separate flask, dissolve 12.0 mmol of CuCl in 10 mL of concentrated HCl and heat to 60 °C. Slowly add the cold diazonium solution to the CuCl solution.

-

Self-Validation Check: Vigorous bubbling (N₂ gas evolution) will occur. The reaction is deemed complete when gas evolution ceases.

-

-

Workup & Isolation: Cool the mixture to room temperature, extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The product will show a single spot with a significantly higher Rf value than the highly polar starting amine.

-

Spectroscopic Characterization

Rigorous structural elucidation requires triangulating data from NMR, FTIR, and Mass Spectrometry. The data below represents the expected spectroscopic profile based on the anisotropic and inductive effects of the molecule's substituents[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the massive electron-donating and sterically bulky tert-butyl group, contrasting with the strongly electron-withdrawing nitrile (-CN) and electronegative chlorine (-Cl) groups.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Mechanics |

| 1.50 | Singlet (s) | 9H | -C(CH₃)₃ | The 9 equivalent protons of the tert-butyl group appear as a sharp, highly integrated singlet in the aliphatic region. |

| 7.42 | Doublet (d) | 1H | H-5 | Ortho-coupled to H-6 ( 3J≈8.2 Hz). It is slightly shielded by the meta-positioned tert-butyl group. |

| 7.48 | Doublet of doublets (dd) | 1H | H-6 | Ortho-coupled to H-5 ( 3J≈8.2 Hz) and meta-coupled to H-2 ( 4J≈2.0 Hz). |

| 7.65 | Doublet (d) | 1H | H-2 | Meta-coupled to H-6 ( 4J≈2.0 Hz). It is strongly deshielded by the adjacent, electron-withdrawing nitrile group. |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 29.5 | -C(C H₃)₃ | Primary Aliphatic (CH₃) |

| 36.2 | -C (CH₃)₃ | Quaternary Aliphatic (C) |

| 108.0 | C-1 | Quaternary Aromatic (C-CN) |

| 118.2 | -C≡N | Nitrile Carbon |

| 129.6 | C-5 | Aromatic CH |

| 130.6 | C-2, C-6 | Aromatic CH (Overlapping/Close proximity) |

| 135.4 | C-4 | Quaternary Aromatic (C-Cl) |

| 152.1 | C-3 | Quaternary Aromatic (C-tBu) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly diagnostic for this compound due to the orthogonal vibrational modes of its functional groups.

Table 4: Key FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Shape | Diagnostic Value |

| 2960 - 2870 | C-H stretch (aliphatic) | Medium | Confirms the presence of the tert-butyl methyl groups. |

| 2230 | C≡N stretch | Strong, Sharp | The hallmark of the benzonitrile core; highly localized and distinct[1]. |

| 1590, 1480 | C=C stretch | Medium | Confirms the aromatic ring framework. |

| 1050 | C-Cl stretch | Strong | Validates successful halogenation via the Sandmeyer reaction. |

Mass Spectrometry (EI-MS)

Under standard Electron Ionization (70 eV), the molecule exhibits a highly predictable fragmentation pattern driven by the stability of the resulting carbocations and the isotopic signature of chlorine. The molecular ion ( M+∙ ) will display a classic 3:1 isotopic ratio at m/z 193 and 195, corresponding to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%).

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Fragmentation Causality: The base peak is typically the [M−CH3]+ fragment at m/z 178. The loss of a methyl radical (15 Da) from the tert-butyl group is highly favored because it leaves behind a relatively stable tertiary-like carbocation stabilized by the adjacent aromatic ring. A secondary, less intense fragmentation pathway involves the complete loss of the tert-butyl radical (57 Da) to yield the [M−C4H9]+ fragment at m/z 136.

Conclusion

The characterization of 3-(tert-Butyl)-4-chlorobenzonitrile requires a holistic understanding of how its sterically demanding tert-butyl group and electron-withdrawing substituents interact. By strictly controlling the temperature during the Sandmeyer synthesis and validating the output through the specific ¹H NMR coupling constants and the 3:1 isotopic MS signature, researchers can confidently utilize this compound as a high-purity building block in advanced drug discovery pipelines.

References

-

Waters, W. A. "A study of the mechanism of the Sandmeyer reaction". Proceedings of the Royal Society A, 1957. URL:[Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 3-(tert-Butyl)-4-chlorobenzonitrile: A Mechanistic and Experimental Guide

Executive Summary

The compound 3-(tert-Butyl)-4-chlorobenzonitrile (CAS: 1369926-76-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Characterizing its structural integrity and degradation profile requires a robust understanding of its behavior under mass spectrometric conditions. This whitepaper provides an authoritative, in-depth analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathways of 3-(tert-butyl)-4-chlorobenzonitrile, detailing the causality behind its spectral signature and providing self-validating experimental protocols for analytical laboratories.

Physicochemical & Isotopic Profiling

Before interpreting the fragmentation data, it is critical to establish the theoretical mass profile of the intact molecule[2]:

-

Molecular Formula: C₁₁H₁₂ClN

-

Monoisotopic Mass: 193.0658 Da

-

Isotopic Signature: The presence of a single chlorine atom dictates a classic isotopic distribution. Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Consequently, the molecular ion [M]+∙ will manifest as a doublet at m/z 193 and m/z 195 in a characteristic 3:1 relative abundance ratio[3].

Self-Validating Experimental Protocol: GC-EI-MS

To ensure trustworthiness and reproducibility, the following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is designed as a self-validating system.

Step-by-Step Methodology

-

System Tuning and Calibration (Causality Check):

-

Action: Perform an auto-tune using Perfluorotributylamine (PFTBA).

-

Causality: PFTBA yields stable fragments across a wide mass range (m/z 69, 219, 502). Tuning against these masses ensures the quadrupole mass analyzer has uniform transmission efficiency, validating that the relative abundances of the analyte's fragments are instrument-independent.

-

-

Sample Preparation & Internal Standardization:

-

Action: Dissolve the analyte in GC-grade dichloromethane to a concentration of 100 µg/mL. Spike the sample with 10 µg/mL of an internal standard (e.g., 4-chlorobenzonitrile-d₄).

-

Causality: The internal standard validates the retention time and rules out injection port carryover or matrix suppression, ensuring the integrity of the analytical run.

-

-

Chromatographic Separation:

-

Action: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

Ionization Parameters:

-

Action: Set the electron energy strictly to 70 eV with a source temperature of 230°C.

-

Causality: 70 eV is chosen because the de Broglie wavelength of the electrons at this energy precisely matches the length of typical organic covalent bonds. This maximizes energy transfer, ensuring reproducible, hard-ionization fragmentation patterns that can be reliably cross-referenced with standard literature.

-

Mechanistic Fragmentation Pathways (EI-MS)

Under 70 eV EI conditions, 3-(tert-butyl)-4-chlorobenzonitrile undergoes several distinct, predictable unimolecular dissociations driven by the stability of the resulting product ions.

Pathway A: α -Cleavage of the tert-Butyl Group

The most thermodynamically favored pathway is the loss of a methyl radical ( ∙ CH₃, 15 Da) from the tert-butyl substituent[4].

-

Mechanism: The molecular ion at m/z 193/195 undergoes α -cleavage to form a highly stable cation at m/z 178/180.

-

Causality: While primary alkyl radicals are generally unstable, the loss of a methyl group here leaves behind a tertiary carbocation directly adjacent to the aromatic ring. This allows for extensive resonance stabilization (forming a phenonium-like ion), driving this fragment to typically become the base peak (100% abundance) in the spectrum[5].

Pathway B: Inductive Cleavage to the tert-Butyl Cation

-

Mechanism: Direct heterolytic cleavage of the aryl-alkyl bond results in the retention of the positive charge on the alkyl fragment, yielding the tert-butyl cation [C₄H₉]⁺ at m/z 57[3].

-

Causality: The tert-butyl cation is highly stabilized by hyperconjugation from nine adjacent C-H bonds, making m/z 57 a hallmark diagnostic peak for tert-butylated aromatics.

Pathway C: Aryl-Halide Cleavage

-

Mechanism: Homolytic cleavage of the C-Cl bond results in the expulsion of a chlorine radical ( ∙ Cl, 35 Da), yielding a fragment at m/z 158.

-

Causality: This can occur directly from the molecular ion or sequentially from the m/z 178 fragment (yielding m/z 143). The loss of the isotopic 3:1 signature in the resulting fragment confirms the elimination of the chlorine atom.

Pathway D: Nitrile Rearrangement

-

Mechanism: The cyano group can undergo a complex rearrangement to expel neutral hydrogen cyanide (HCN, 27 Da), yielding a minor fragment at m/z 166/168[6].

-

Causality: Benzonitriles are known to form cyclic intermediates (such as benzyne radical cations) prior to the expulsion of HCN. Because this requires a high-energy structural rearrangement, it is a lower-abundance pathway compared to the simple bond cleavages of the tert-butyl group[7].

Quantitative Data Presentation

The expected fragmentation profile is summarized in the table below, allowing for rapid cross-examination of experimental data against theoretical values.

| Fragment Ion Assignment | m/z (³⁵Cl) | m/z (³⁷Cl) | Mass Loss (Da) | Neutral Lost | Typical Relative Abundance |

| Molecular Ion [M]+∙ | 193 | 195 | 0 | None | Medium (10–30%) |

| [M−CH3]+ | 178 | 180 | 15 | ∙ CH₃ | Base Peak (100%) |

| [M−HCN]+∙ | 166 | 168 | 27 | HCN | Low (< 10%) |

| [M−Cl]+ | 158 | - | 35 | ∙ Cl | Low–Medium (10–20%) |

| [M−CH3−Cl]+ | 143 | - | 50 | ∙ CH₃ + ∙ Cl | Medium (20–40%) |

| [C4H9]+ | 57 | - | 136 | [M−C4H9]∙ | High (40–80%) |

Fragmentation Pathway Visualization

The following directed graph maps the logical flow of the unimolecular dissociations occurring within the mass spectrometer.

Fragmentation pathways of 3-(tert-Butyl)-4-chlorobenzonitrile under EI-MS.

References

-

Title: Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions Source: European Journal of Mass Spectrometry URL: [Link]

-

Title: Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: Tert-Butylbenzene (CID 7366) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. 4 chlorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(tert-Butyl)-4-chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile, a valuable substituted benzonitrile intermediate in pharmaceutical and materials science research. The synthetic strategy is centered around the highly reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a diverse range of functional groups. We begin with the commercially available 2-(tert-butyl)-5-chloroaniline, which undergoes a two-step, one-pot transformation involving diazotization followed by a copper(I) cyanide-mediated cyanation. This guide elucidates the mechanistic rationale behind critical procedural steps, outlines stringent safety protocols, and details methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

Substituted benzonitriles are a critical class of organic intermediates. The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings like tetrazoles.[1] The specific compound, 3-(tert-Butyl)-4-chlorobenzonitrile, incorporates a bulky tert-butyl group and a halogen atom, making it an attractive building block for creating sterically hindered and electronically modulated target molecules in drug discovery and advanced materials development.[2]

The chosen synthetic route leverages the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[3] This reaction provides a robust method for replacing an amino group on an aromatic ring with a halide or pseudohalide via an aryl diazonium salt intermediate.[4] The mechanism proceeds through a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas, which then reacts with the copper(II) species to yield the final product and regenerate the catalyst.[5] The low temperature required for the initial diazotization step is crucial to maintain the stability of the diazonium salt, which can be explosive if isolated.

Synthetic Workflow Overview

The synthesis is performed as a two-step, one-pot process without the isolation of the potentially hazardous diazonium salt intermediate.

Caption: Workflow for the synthesis of 3-(tert-Butyl)-4-chlorobenzonitrile.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Required Purity | Supplier Example |

| 2-(tert-Butyl)-5-chloroaniline | 25414-78-2 | C₁₀H₁₄ClN | 183.68 | ≥97% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | ~37% (w/w) | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | ≥99% | MilliporeSigma |

| Copper(I) Cyanide (CuCN) | 544-92-3 | CuCN | 89.56 | ≥98% | TCI Chemicals |

| Potassium Cyanide (KCN) | 151-50-8 | KCN | 65.12 | ≥97% | Acros Organics |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | J.T. Baker |

| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnels (x2)

-

Thermometer and adapter

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Fume hood

Mandatory Safety Precautions

This protocol involves highly hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Toxicity Hazard: Copper(I) cyanide and potassium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin.[6] Always handle with extreme care. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

-

Diazonium Salt Hazard: Aryl diazonium salts are thermally unstable and can detonate if allowed to dry. NEVER attempt to isolate the diazonium salt intermediate. It must be kept in a cold aqueous solution and used immediately after preparation.[3]

-

Acid Hazard: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with care.[7]

-

Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. Slowly add the aqueous waste to a stirred solution of sodium hypochlorite (bleach) in the fume hood to oxidize the cyanide to the much less toxic cyanate. The final pH should be adjusted to be alkaline. Dispose of all chemical waste according to institutional and local regulations.[8]

Detailed Experimental Protocol

This protocol is based on a 10.0 g scale of the starting aniline.

Step 1: Preparation of the Diazonium Salt Solution (0-5 °C)

-

To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 2-(tert-butyl)-5-chloroaniline (10.0 g, 54.4 mmol).

-

Add 50 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (15 mL, ~180 mmol). Stir the mixture. A thick slurry of the amine hydrochloride salt will form.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

-

In a separate beaker, dissolve sodium nitrite (4.13 g, 59.9 mmol, 1.1 eq) in 20 mL of deionized water.

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline slurry over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the resulting pale yellow solution in the ice bath for an additional 20 minutes. This is the freshly prepared diazonium salt solution, which should be used immediately in the next step.

Step 2: Sandmeyer Cyanation and Product Isolation

-

In a separate 500 mL beaker or flask, prepare the cyanide solution. (CAUTION: EXTREME TOXICITY) . In the fume hood, dissolve copper(I) cyanide (5.85 g, 65.3 mmol, 1.2 eq) and potassium cyanide (7.1 g, 109 mmol, 2.0 eq) in 60 mL of deionized water. Gentle warming may be required to facilitate dissolution.

-

Cool the copper cyanide solution to room temperature.

-

Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, gently heat the reaction mixture to 50-60 °C using a heating mantle for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the dark reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification and Characterization

Purification

The crude product should be purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate). The exact gradient may need to be optimized based on TLC analysis.[9]

-

Collect the fractions containing the pure product (monitor by TLC) and combine them.

-

Remove the solvent under reduced pressure to afford 3-(tert-Butyl)-4-chlorobenzonitrile as a solid or viscous liquid.[6]

Expected Results and Characterization

-

Yield: A typical yield for this type of Sandmeyer reaction after purification is in the range of 60-75%.

-

Physical Appearance: Solid or viscous liquid.[6]

-

Molecular Weight: 193.68 g/mol .[6]

-

Thin-Layer Chromatography (TLC): Use a mobile phase of 10% ethyl acetate in hexane on silica gel plates. Visualize with UV light.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the tert-butyl protons (~1.4-1.6 ppm) and aromatic protons in the range of 7.4-7.8 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the nitrile carbon (~118 ppm), the quaternary tert-butyl carbon (~35 ppm), the methyl carbons of the tert-butyl group (~31 ppm), and distinct aromatic carbon signals.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2225-2235 cm⁻¹.[10]

-

Mass Spectrometry (MS-ESI): Expect to observe the molecular ion peak [M+H]⁺ at m/z 194.08, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

References

-

Wikipedia (2022). Sandmeyer reaction. [Link]

-

Organic Syntheses (n.d.). Procedure for tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. [Link]

-

Mahulikar, P. P. et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 23-27. [Link]

-

BYJU'S (2019). Sandmeyer Reaction Mechanism. [Link]

-

Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

-

Ministry of the Environment, Japan (n.d.). III Analytical Methods. [Link]

-

Angene (2026). Understanding 4-Chlorobenzonitrile: Properties, Applications, and Sourcing. [Link]

- Google Patents (n.d.).

-

Agilent (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. [Link]

-

American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]

-

Organic Syntheses (n.d.). tert.-BUTYL CHLORIDE. [Link]

-

PubChem (n.d.). 4-Chlorobenzonitrile. [Link]

- Google Patents (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

- Google Patents (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. 3-(tert-Butyl)-4-chlorobenzonitrile | 1369926-76-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Friedel-Crafts Alkylation of 4-Chlorobenzonitrile with tert-Butyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of 3-(tert-butyl)-4-chlorobenzonitrile, overcoming the inherent limitations of electrophilic aromatic substitution on deactivated rings.

Executive Summary

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. However, it is notoriously ineffective when applied to strongly deactivated aromatic systems[1]. This application note details a field-proven methodology to successfully alkylate 4-chlorobenzonitrile using tert-butyl chloride. By leveraging the extreme stability of the tert-butyl carbocation, synergistic regioselectivity, and forcing thermal conditions, researchers can efficiently synthesize 3-(tert-butyl)-4-chlorobenzonitrile (CAS: 1369926-76-0)[2], a valuable sterically hindered building block for pharmaceutical development.

Mechanistic Rationale & Regioselectivity

Performing a Friedel-Crafts alkylation on 4-chlorobenzonitrile presents a significant synthetic challenge due to the electronic properties of the substrate:

-

Ring Deactivation: The cyano (-CN) group is strongly electron-withdrawing via both inductive and resonance effects, severely depleting the π -electron density of the aromatic ring. Standard literature states that Friedel-Crafts reactions generally fail on such deactivated systems[3].

-

Catalyst Sequestration: The lone pair on the nitrogen atom of the nitrile group acts as a Lewis base, coordinating tightly with the Lewis acid catalyst (AlCl 3 ). This not only consumes a full equivalent of the catalyst but also places a localized positive charge near the ring, further deactivating it[4].

-

Synergistic Directing Effects: Despite the deactivation, the regioselectivity of this substrate is highly cooperative. The -CN group at C1 directs incoming electrophiles to the meta positions (C3 and C5). Simultaneously, the mildly deactivating but resonance-donating -Cl group at C4 directs ortho (which are also the C3 and C5 positions).

Because both substituents synergistically direct the highly stable tert-butyl carbocation to the exact same carbons, the reaction proceeds with absolute regiocontrol to yield exclusively 3-(tert-butyl)-4-chlorobenzonitrile.

Pathway Visualization

Figure 1: Regioselectivity and mechanistic pathway for 3-(tert-butyl)-4-chlorobenzonitrile synthesis.

Materials and Reagents

| Reagent / Material | Role | Amount / Concentration | Equivalents |

| 4-Chlorobenzonitrile | Substrate | 1.37 g (10.0 mmol) | 1.0 eq |

| tert-Butyl chloride | Alkylating Agent | 1.65 mL (15.0 mmol) | 1.5 eq |

| Aluminum chloride (anhydrous) | Lewis Acid Catalyst | 3.33 g (25.0 mmol) | 2.5 eq |

| 1,2-Dichloroethane (DCE) | Solvent | 50 mL | N/A |

| Hydrochloric acid (conc.) | Quenching Agent | 20 mL (in 100 g ice) | Excess |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; every operational choice is grounded in the physical chemistry of the reaction.

Phase 1: Preparation and Catalyst Activation

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

-

Substrate Dissolution: Add 4-chlorobenzonitrile (10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir until completely dissolved.

-

Causality: DCE is selected over the more traditional dichloromethane (DCM) because its higher boiling point (83 °C) provides the necessary thermal driving force to overcome the high activation energy barrier of the deactivated aromatic ring.

-

-

Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add anhydrous AlCl 3 (25.0 mmol, 2.5 eq) in small portions over 10 minutes.

-

Causality: The -CN group stoichiometrically coordinates with AlCl 3 , instantly consuming 1.0 equivalent of the catalyst and generating an exotherm. The remaining 1.5 equivalents are strictly required to activate the tert-butyl chloride[5].

-

Phase 2: Alkylation and Reflux

-

Electrophile Introduction: Add tert-butyl chloride (15.0 mmol, 1.5 eq) dropwise via a syringe over 15 minutes.

-

Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (80 °C). Maintain reflux for 12–16 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1).

-

Causality: While the tert-butyl cation forms rapidly, the nucleophilic attack by the electron-poor aromatic ring is the rate-determining step, necessitating prolonged heating.

-

Phase 3: Quenching and Isolation

-

Acidic Quench: Cool the reaction to room temperature. Carefully pour the dark mixture into a rapidly stirring beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

-

Causality: Pouring the reaction into a strong acid breaks the robust aluminum-nitrile coordination complex. The low pH prevents the formation of gelatinous, insoluble aluminum hydroxide[Al(OH) 3 ] salts, which would otherwise trap the product and cause severe emulsions during extraction.

-

-

Extraction: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO 3 (50 mL) to neutralize residual acid, followed by brine (50 mL). Dry over anhydrous Na 2 SO 4 .

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with 5% Ethyl Acetate in Hexanes) to isolate the target compound.

Analytical Characterization

To validate the success of the synthesis, verify the isolated material against the following expected parameters for 3-(tert-butyl)-4-chlorobenzonitrile[6]:

| Parameter | Expected Data / Value |

| CAS Number | 1369926-76-0[2] |

| Molecular Formula | C 11 H 12 ClN |

| Molecular Weight | 193.67 g/mol |

| Physical State | Solid or viscous liquid[6] |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.75 (d, J = 2.0 Hz, 1H, Ar-H), 7.48 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.42 (d, J = 8.2 Hz, 1H, Ar-H), 1.48 (s, 9H, -C(CH 3 ) 3 ). |

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Recommended Solution |

| Low Conversion / High Starting Material Recovery | Catalyst deactivation due to moisture, or complete sequestration of AlCl 3 by the nitrile group without enough excess to activate the alkyl halide. | Ensure AlCl 3 is strictly anhydrous (from a freshly opened bottle). Increase AlCl 3 loading to 3.0 equivalents. Ensure reflux temperature reaches 80 °C. |

| Polyalkylation (Di-tert-butylated byproducts) | Over-alkylation is a common flaw in Friedel-Crafts alkylations because the product is usually more electron-rich than the starting material[1]. | Highly unlikely in this specific system due to the extreme steric bulk of the tert-butyl group and the deactivated ring. If observed, reduce tert-butyl chloride to 1.1 equivalents. |

| Severe Emulsions During Extraction | Incomplete breakdown of aluminum complexes, leading to colloidal Al(OH) 3 suspension at the aqueous/organic interface. | Add additional 1M HCl to the separatory funnel and agitate gently until the aqueous layer becomes completely transparent. Filter through Celite if necessary. |

References

-

16.2 Preparation of alkylbenzenes | Organic Chemistry II Lumen Learning URL:[Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction LibreTexts URL:[Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry URL:[Link]

Sources

- 1. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 2. 3-(tert-Butyl)-4-chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. avantorsciences.com [avantorsciences.com]

Harnessing the Potential of 3-(tert-Butyl)-4-chlorobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-(tert-Butyl)-4-chlorobenzonitrile, a sterically hindered and electronically deactivated aryl chloride. Designed for researchers in medicinal chemistry and materials science, this document elucidates the inherent challenges posed by this substrate and presents detailed, field-proven protocols for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We delve into the causal relationships behind catalyst and ligand selection, reaction parameter optimization, and troubleshooting common issues. The protocols are supported by mechanistic insights and visual workflows to ensure reliable and reproducible outcomes in the synthesis of complex molecular architectures.

Introduction: The Challenge and Opportunity of a Hindered Substrate

3-(tert-Butyl)-4-chlorobenzonitrile is a valuable synthetic building block, incorporating a nitrile group, a common pharmacophore and versatile functional handle, and a bulky tert-butyl group that can impart unique conformational constraints and metabolic stability in drug candidates.[1][2] However, its utility in synthesis is predicated on overcoming the significant hurdles it presents in palladium-catalyzed cross-coupling reactions.

The primary challenges stem from two core structural features:

-

The Aryl Chloride: The carbon-chlorine bond is significantly stronger (bond dissociation energy ~95 kcal/mol) compared to C-Br (~80 kcal/mol) or C-I (~65 kcal/mol). This makes the initial, rate-limiting oxidative addition step of the catalytic cycle thermodynamically and kinetically less favorable.[3]

-

Steric Hindrance: The bulky tert-butyl group positioned ortho to the chlorine atom sterically shields the reaction center. This further impedes the approach of the palladium catalyst, compounding the difficulty of oxidative addition.

Overcoming these obstacles is not merely a matter of adjusting temperature or reaction time; it requires a rationally designed catalytic system. The breakthroughs in this area have been driven by the development of sophisticated phosphine ligands that fundamentally alter the reactivity of the palladium center.[4][5] This guide will focus on the practical application of these advanced catalytic systems.

The Cornerstone of Success: Catalyst and Ligand Selection

The central principle for coupling hindered aryl chlorides is the use of a palladium source paired with a bulky, electron-rich phosphine ligand.[4][6]

-

Why Bulky Ligands? Sterically demanding ligands, such as those from the biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the crucial reductive elimination step that forms the final product.[4][7] Their size also helps to stabilize the highly reactive, low-coordinate L-Pd(0) species that is necessary for efficient oxidative addition.[7]

-

Why Electron-Rich Ligands? These ligands increase the electron density on the palladium atom. This enhanced electron density facilitates the donation of electrons from the palladium center into the σ* orbital of the C-Cl bond, thereby weakening it and accelerating the oxidative addition step.[4]

Commonly used palladium precursors include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors are reduced in situ to the active Pd(0) species.[8]

Caption: Ligand influence on key catalytic steps.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron reagents.[9][10][11] For a substrate like 3-(tert-Butyl)-4-chlorobenzonitrile, a highly active catalyst system is essential to achieve good yields.

Causality Behind Component Choices:

-

Catalyst System (Pd₂/Buchwald Ligand): We select a highly active system like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos or SPhos). These ligands provide the necessary steric bulk and electron-donating properties for the challenging oxidative addition and subsequent reductive elimination.[12][13]

-

Base (K₃PO₄ or Cs₂CO₃): A moderately strong, non-nucleophilic base is required. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6][14]

-

Solvent (Toluene or Dioxane): Anhydrous, polar aprotic solvents are preferred as they effectively solubilize the reactants and catalyst complex without interfering with the reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: (Illustrative scheme: Ar = 3-(tert-Butyl)-4-cyanophenyl)

-

Reagent Preparation & Setup:

-

To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-(tert-Butyl)-4-chlorobenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

-

Seal the flask with a septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

-

-

Catalyst Addition:

-

Under the inert atmosphere, add the palladium precursor, such as Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, such as XPhos (2-4 mol%).

-

Add anhydrous solvent (e.g., toluene or 1,4-dioxane, ~0.1-0.2 M concentration relative to the limiting reagent).

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 80-110 °C.

-

Stir the reaction vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of inert gas.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[8][15] The steric hindrance of 3-(tert-Butyl)-4-chlorobenzonitrile makes this transformation particularly challenging, requiring careful optimization.

Causality Behind Component Choices:

-

Catalyst System (Pd/Bulky Ligand): A combination like Pd(OAc)₂ with a highly bulky ligand such as BrettPhos or RuPhos is often effective. These systems are specifically designed to couple sterically demanding partners.[6][16]

-

Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is essential to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide is a common and effective choice.[17]

-

Solvent (Toluene): Toluene is a standard solvent for this reaction, providing good solubility and a suitable boiling point.

Detailed Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation & Setup:

-

In a glovebox or under a strong counterflow of inert gas, add sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

-

Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., BrettPhos, 1.2-3.6 mol%).

-

Add 3-(tert-Butyl)-4-chlorobenzonitrile (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Add anhydrous toluene (~0.2 M).

-

-

Reaction Execution:

-

Seal the flask and heat in an oil bath at 90-110 °C with vigorous stirring.

-

The reaction time can vary from 4 to 24 hours. Monitor progress by LC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Pass the mixture through a short plug of Celite, washing with ethyl acetate or CH₂Cl₂ to remove palladium residues.

-

Concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by flash column chromatography.

-

Application Protocol: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes, which are important structures in materials science and as synthetic intermediates.[18][19][20] The reaction typically uses both palladium and copper(I) co-catalysis.

Causality Behind Component Choices:

-

Catalyst System (Pd/Cu): The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) salt (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[18][19]

-

Ligand (P(t-Bu)₃): For challenging aryl chlorides, a more electron-rich and bulky monophosphine ligand like tri-tert-butylphosphine can be more effective than PPh₃.[20]

-

Base (Amine): A liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves both as the base to deprotonate the alkyne and often as the solvent.

Detailed Protocol: Sonogashira Coupling

-

Reagent Preparation & Setup:

-

To a dry Schlenk flask, add 3-(tert-Butyl)-4-chlorobenzonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous amine solvent, such as triethylamine or a mixture of toluene/DIPA.

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

-

Reaction Execution:

-

Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

-

Monitor the reaction for 6-24 hours by TLC or LC-MS.

-

-

Workup and Purification:

-

Once complete, remove the amine solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Summary of Conditions & Troubleshooting

| Reaction Type | Palladium Source | Recommended Ligand(s) | Base | Solvent | Temp (°C) | Key Challenge |

| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Slow oxidative addition |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, RuPhos | NaOtBu, LHMDS | Toluene, THF | 90-110 | Steric clash with amine |

| Sonogashira | Pd(PPh₃)₂Cl₂ | P(t-Bu)₃, PPh₃ | TEA, DIPA | Amine or Toluene | 25-80 | Alkyne homocoupling (Glaser) |

Common Troubleshooting:

-

Low or No Conversion:

-

Cause: Inactive catalyst. Solution: Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-quality reagents and solvents. Increase catalyst loading or switch to a more active ligand (e.g., from SPhos to XPhos).

-

-

Formation of Hydrodehalogenation Product (Ar-H):

-

Cause: A side reaction, particularly in Suzuki couplings, where the aryl halide is reduced. Solution: Ensure the boronic acid is of high quality. Sometimes, adding a small amount of water can be beneficial, but this must be carefully optimized.

-

-

Alkyne Homocoupling in Sonogashira:

-

Cause: The copper-catalyzed dimerization of the terminal alkyne. Solution: Minimize exposure to oxygen. Run the reaction under a strict inert atmosphere. Copper-free Sonogashira protocols can also be explored if this is a persistent issue.[6]

-

Visualizing the Process

Generalized Catalytic Cycle

Caption: Generalized palladium cross-coupling cycle.

Experimental Workflow

Caption: Standard laboratory workflow diagram.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2774–2777. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. DSpace@MIT. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]

-

Nielsen, M. K., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. [Link]

-

Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (n.d.). ResearchGate. [Link]

-

Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium-catalysed synthesis of biaryl phosphines. (n.d.). University of Liverpool. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]

-

The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.). PMC. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Sonogashira Coupling. (n.d.). SynArchive. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Tetrahedron Letters. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112334. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

-

Palladium-catalyzed Cross-coupling Reactions. (n.d.). SigmaAldrich.cn. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

- Benzonitrile derivative, process for its preparation and its application. (n.d.).

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. jmcct.com [jmcct.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]